BenchChemオンラインストアへようこそ!

N-(4-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Medicinal Chemistry Library Synthesis Cross-Coupling

N-(4-Bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide (CAS 312321-04-3) is a fully synthetic quinoline-4-carboxamide derivative bearing a 4-bromoanilide moiety and a 4-methoxyphenyl substituent at the quinoline C-2 position. It belongs to a compound class with demonstrated activity across antimalarial, anticancer, and antimicrobial targets, often acting through kinase inhibition or interference with nucleic acid processing enzymes.

Molecular Formula C23H17BrN2O2
Molecular Weight 433.3 g/mol
Cat. No. B11673283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
Molecular FormulaC23H17BrN2O2
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C23H17BrN2O2/c1-28-18-12-6-15(7-13-18)22-14-20(19-4-2-3-5-21(19)26-22)23(27)25-17-10-8-16(24)9-11-17/h2-14H,1H3,(H,25,27)
InChIKeyQCZMEFVTKXMHLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide: A Defined Quinoline-4-Carboxamide Scaffold for Focused Library Synthesis and Kinase-Targeted Screening


N-(4-Bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide (CAS 312321-04-3) is a fully synthetic quinoline-4-carboxamide derivative bearing a 4-bromoanilide moiety and a 4-methoxyphenyl substituent at the quinoline C-2 position. It belongs to a compound class with demonstrated activity across antimalarial, anticancer, and antimicrobial targets, often acting through kinase inhibition or interference with nucleic acid processing enzymes [1]. The para-bromo substituent serves both as a pharmacokinetic modulator (increasing lipophilicity without introducing metabolically labile sites) and as a reactive handle for late-stage diversification via palladium-catalyzed cross-coupling, while the para-methoxy group on the 2-aryl ring contributes electron density that stabilizes π-stacking interactions with flat biological targets [2].

Why N-(4-Bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide Cannot Be Replaced by Simple Positional Isomers or Halogen-Swapped Analogs


Quinoline-4-carboxamide biological activity is exquisitely sensitive to the position and electronic character of substituents on both the anilide ring and the C-2 phenyl group. In the antimalarial series described by Baragaña et al., shifting a substituent from the para to meta position on the amide phenyl ring altered PfEF2 inhibitory potency by over an order of magnitude [1]. For cancer targets, quinoline-4-carboxamides with para-bromophenyl substitutions demonstrated distinct cytotoxicity profiles compared to their ortho- and meta-bromo isomers, with IC₅₀ values varying from 28 µM (para-Br, MCF-7) to >100 µM for the unsubstituted phenyl analog in MTT assays against breast adenocarcinoma cells [2]. The combination of para-bromo with para-methoxy groups creates a specific electrostatic potential surface that cannot be replicated by chloro, methyl, or unsubstituted congeners, directly impacting target binding and cellular permeability.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide Against Closest Structural Analogs


Para-Bromo Substitution Confers Superior Synthetic Versatility Through Single-Point Diversification Compared to Chloro or Unsubstituted Analogs

The para-bromine on the anilide ring enables direct Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling without requiring pre-functionalization, whereas the corresponding para-chloro analog requires more forcing conditions (higher temperature, specialized ligands) and the unsubstituted phenyl analog requires electrophilic halogenation as an additional step [1]. In a comparative reactivity study of 4-haloquinoline-4-carboxamides, the 4-bromo derivative achieved >90% conversion in Suzuki coupling with phenylboronic acid at 80 °C within 2 hours using Pd(PPh₃)₄, while the 4-chloro analog reached only 45% conversion under identical conditions [2]. This translates to a 2-fold improvement in synthetic step economy for library generation.

Medicinal Chemistry Library Synthesis Cross-Coupling

Para-Methoxy Substituent on the C-2 Phenyl Ring Enhances Antiproliferative Activity Relative to Unsubstituted Phenyl in MCF-7 Breast Cancer Cells

In the Shetty et al. 2020 study of 2-phenylquinoline-4-carboxamide derivatives, the analog bearing a 4-methoxyphenyl group at C-2 (compound 5h) exhibited strong anticancer activity against MCF-7 cells, while the unsubstituted 2-phenyl analog (compound 5a) showed markedly weaker cytotoxicity [1]. The target compound N-(4-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide combines this activity-enhancing 4-methoxy substitution with the 4-bromo handle, positioning it as a scaffold that simultaneously provides biological potency and synthetic tractability. Although direct MCF-7 IC₅₀ data for the exact target compound is limited in published literature, the class-level SAR indicates that the 4-methoxy group contributes approximately 3- to 5-fold improvement in antiproliferative activity compared to unsubstituted phenyl analogs [1].

Anticancer Breast Cancer MTT Assay

Commercial Purity and Characterization Documentation Differentiate This Compound from Generic Quinoline-4-carboxamide Building Blocks

Multiple independent vendors supply N-(4-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide at certified purities: 97% (Leyan, Cat. 1403825) and min. 95% (CymitQuimica, Ref. 10-F730851) , with full characterization by ¹H NMR and MS. In contrast, many generic quinoline-4-carboxamide building blocks in screening collections are supplied at 90–95% purity without rigorous analytical documentation. The compound's CAS registry number (312321-04-3) enables unambiguous procurement and regulatory tracking across supply chains.

Quality Control Procurement Analytical Chemistry

Predicted Drug-Likeness Profile Differentiates the 4-Bromo-4'-Methoxy Substitution Pattern from Di-Halogenated or Di-Methoxy Congeners

In silico ADME prediction performed as part of the Shetty et al. 2020 study on 2-phenylquinoline-4-carboxamides indicated that compounds with balanced lipophilic and hydrogen-bonding substituents (such as the combination of one bromine and one methoxy group) complied with Lipinski's Rule of Five, whereas more heavily halogenated or highly polar derivatives violated one or more rules [1]. The target compound's predicted cLogP (~4.8) and TPSA (~55 Ų) place it within the favorable drug-like chemical space, while the di-brominated analog (6-bromo-2-(4-bromophenyl)-N-(4-methoxyphenyl)quinoline-4-carboxamide, MW 512.2) exceeds the molecular weight threshold and has cLogP >5.5, predicting poorer aqueous solubility and oral bioavailability [1].

ADME Drug-Likeness Physicochemical Properties

Optimal Research and Procurement Application Scenarios for N-(4-Bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide


Focused Kinase Inhibitor Library Synthesis via Suzuki Diversification

Medicinal chemistry teams synthesizing focused libraries targeting kinase ATP-binding sites can leverage the para-bromine as a diversification point for parallel Suzuki coupling with aryl/heteroaryl boronic acids. The 4-methoxy group on the C-2 phenyl ring provides a pre-installed electron-donating substituent that enhances binding to the kinase hinge region, reducing the number of synthetic steps to reach a screening-ready library [1].

Anticancer Lead Optimization Starting from a Rule-of-Five-Compliant Scaffold

The compound's balanced physicochemical profile (MW 433.3, cLogP ~4.8) makes it suitable as a starting point for anticancer lead optimization programs, particularly those targeting breast cancer (MCF-7) or cervical cancer (HeLa) cell lines, where class-level SAR indicates that the 4-methoxy-4'-bromo substitution pattern is associated with enhanced antiproliferative activity [1].

Chemical Probe Development for Target Identification Studies

The bromine atom provides a convenient spectroscopic handle (anomalous X-ray scattering, mass spectrometry isotope pattern) for target identification studies using chemical proteomics approaches, while the methoxy group can be isotopically labeled (¹¹C or ¹⁸F) for PET tracer development without altering the core pharmacophore .

High-Purity Reference Standard for Analytical Method Development

With commercially available purity of 97% and full spectroscopic characterization (¹H NMR, ¹³C NMR, MS), this compound can serve as a reference standard for HPLC method development and validation in quality control laboratories supporting quinoline-based drug substance manufacturing .

Quote Request

Request a Quote for N-(4-bromophenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.